molecular formula C13H13NO4 B1429537 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1352534-73-6

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1429537
CAS No.: 1352534-73-6
M. Wt: 247.25 g/mol
InChI Key: BBPYCFANIJHLGI-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid ( 1352534-73-6 ) is a high-purity chemical compound with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol . This dihydroisoquinoline derivative is a solid at room temperature and is characterized by its carboxylic acid functional group and a 2-methoxyethyl side chain attached to the nitrogen atom of the heterocyclic ring system, as represented by the provided SMILES structure . As a building block in organic synthesis and medicinal chemistry research, this compound serves as a versatile precursor for the development of more complex molecules, particularly in pharmaceutical research where the isoquinoline scaffold is of significant interest. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and employ appropriate personal protective equipment. The product is available through cold-chain transportation to ensure stability and is shipped from multiple global locations to support the international research community .

Properties

IUPAC Name

2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-18-7-6-14-8-11(13(16)17)9-4-2-3-5-10(9)12(14)15/h2-5,8H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPYCFANIJHLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₁₇H₂₁NO₄
  • CAS Number : 1217531-62-8
  • Molecular Weight : 299.36 g/mol
  • Hazard Classification : Irritant

Antiviral Activity

Research has indicated that derivatives of isoquinoline compounds exhibit promising antiviral properties. For instance, a related compound demonstrated significant inhibition against Hepatitis C virus (HCV) NS5B polymerase with an IC₅₀ of 5.9 μM, suggesting that similar structural analogs like this compound may also possess antiviral capabilities .

Anti-inflammatory Effects

In studies involving autoimmune disorders, compounds structurally related to this compound have shown potential in modulating inflammatory responses. For example, the lead compound roquinimex was found to inhibit disease development in experimental autoimmune encephalomyelitis (EAE) models by suppressing pro-inflammatory cytokines and promoting regulatory immune responses .

Anti-cancer Properties

The anti-proliferative effects of isoquinoline derivatives have been documented across various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against MCF-7 and Panc-1 cell lines with IC₅₀ values as low as 1.2 μM . This suggests that this compound could also exhibit similar anti-cancer properties.

Structure-Activity Relationship (SAR)

The SAR of isoquinoline derivatives indicates that modifications to the molecular structure can significantly influence biological activity. The presence of specific functional groups and their spatial orientation plays a crucial role in enhancing potency against targeted biological pathways. For example:

CompoundModificationBiological Activity
RoquinimexHydroxyl group additionImmunomodulatory effects in EAE
Compound 11cN-hydroxy groupAntiviral activity against HCV
2-(2-Methoxyethyl)-1-oxo derivativeMethoxyethyl side chainPotential anti-cancer activity

Case Study 1: Efficacy in Autoimmune Disorders

A study evaluated the efficacy of various isoquinoline derivatives in EAE models. The results indicated that compounds with the methoxyethyl modification exhibited reduced clinical symptoms and inflammatory markers compared to controls. This suggests potential therapeutic applications for autoimmune conditions.

Case Study 2: Antiviral Screening

In another investigation, a library of isoquinoline derivatives was screened for antiviral activity against HCV. The findings revealed that certain structural modifications led to enhanced selectivity and potency, highlighting the importance of ongoing research into the biological mechanisms at play.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal research. Its potential applications include:

  • Antiviral Activity : Research indicates that isoquinoline derivatives can exhibit antiviral properties. A study screened various derivatives against Hepatitis C Virus (HCV), revealing that structural modifications, including the methoxyethyl group, enhanced selectivity and potency against the virus.
  • Efficacy in Autoimmune Disorders : In experimental autoimmune encephalomyelitis (EAE) models, compounds with methoxyethyl modifications demonstrated reduced clinical symptoms and inflammatory markers. This suggests potential therapeutic applications for treating autoimmune conditions.
  • Anticancer Properties : Isoquinoline derivatives have shown significant anticancer activity. A study evaluated various derivatives against esophageal squamous cell carcinoma (ESCC), revealing some analogs with IC50 values around 10 µM, indicating promising anticancer potential through mechanisms involving autophagy modulation.

Case Study 1: Efficacy in Autoimmune Disorders

A comprehensive study evaluated the effects of isoquinoline derivatives in EAE models. The results indicated that compounds with the methoxyethyl modification significantly reduced clinical symptoms and inflammatory markers compared to controls. This suggests a potential pathway for therapeutic development in autoimmune diseases.

Case Study 2: Antiviral Screening Against HCV

A library of isoquinoline derivatives was screened for antiviral activity against HCV. The findings revealed that certain structural modifications led to enhanced antiviral activity, highlighting the importance of ongoing research into the biological mechanisms at play.

Case Study 3: Anticancer Activity

In another investigation focused on cancer treatment, various isoquinoline derivatives were synthesized and tested against different cancer cell lines. Some compounds exhibited notable antiproliferative effects, suggesting their potential as therapeutic agents against cancer.

Structure-Activity Relationships (SAR)

The structure-activity relationship analysis indicates that specific modifications to the isoquinoline backbone can significantly affect biological activity. For example:

  • Variations in substituents on the phenyl ring or alterations in the ethyl group can enhance or diminish potency against target cells.
  • The introduction of functional groups like methoxyethyl has been shown to improve selectivity and efficacy in both antiviral and anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Substituents at position 2 significantly influence molecular weight and hydrophobicity. For instance, the 4-methoxyphenethyl group increases molecular weight by ~40 g/mol compared to the methoxyethyl group .

Preparation Methods

Example:

  • Patent CN111808040A describes a method where L-serine reacts with bis(trichloromethyl) carbonate in organic solvents to form 2-oxo-oxazolidine-4-carboxylic acids. The process involves dissolving serine in sodium hydroxide, reacting with bis(trichloromethyl) carbonate, and subsequent purification steps. However, yields are low (~8.5%), and the use of organic solvents raises environmental issues.

Innovative Environmentally Friendly Methods

Recent research emphasizes greener synthesis routes, notably water-based reactions and catalytic processes, to improve yield and safety.

Water-Based Synthesis:

  • The patent CN111808040A proposes a water-mediated reaction where the compound reacts with S, S'-dimethyl dithiocarbonate, followed by hydrolysis under alkaline conditions to produce the target compound with yields exceeding 86%. This method avoids organic solvents, uses mild conditions (5-35°C), and simplifies purification through chromatography.

Reaction Scheme:

Compound I + S, S'-dimethyl dithiocarbonate → Compound II (in water)
→ Hydrolysis under alkaline conditions → Compound III (2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid)

Key Features:

  • Use of water as a solvent
  • Mild reaction temperatures
  • High yield (>86%)
  • Simplified purification

Multicomponent and Catalytic Strategies

Recent advances leverage multicomponent reactions (MCR) and catalysis to streamline synthesis:

Ullmann-type and Copper-Catalyzed Reactions:

  • A notable approach involves a copper-catalyzed domino reaction sequence, combining Ugi multicomponent reactions with intramolecular cyclization, facilitating the formation of isoquinolone-4-carboxylic acids, which are precursors or structural analogs of the target compound.

Reaction Highlights:

  • Use of readily accessible starting materials like 2-halobenzoic acids, ammonia, and β-keto esters.
  • Catalytic system operates under ligand-free conditions, reducing costs and environmental impact.
  • Yields are generally moderate to good, with broad substrate scope.

Reaction Scheme:

2-halobenzoic acid + ammonia + β-keto ester → via Ugi reaction + Cu-catalyzed cyclization → 2-(2-methoxyethyl)-substituted isoquinolone-4-carboxylic acid

Advantages:

  • Convergent, step-economic process
  • Mild conditions (around 80°C)
  • Good functional group tolerance

Specific Synthesis Protocols

Example Protocol (Water-based Synthesis):

  • React 3-substituted mono- or disubstituted 2-amino-3-hydroxy methyl propionate hydrochloride with S, S'-dimethyl dithiocarbonate in water at 5-35°C for 2-4 hours.
  • Hydrolyze the intermediate under alkaline conditions (pH 12-14).
  • Purify via chromatography and drying, achieving yields above 86%.

Reaction Conditions Summary:

Step Reagents & Conditions Yield Notes
1. Reaction 3-substituted amino methyl propionate + S, S'-dimethyl dithiocarbonate in water, 5-35°C ~86% Environmentally friendly, high yield
2. Hydrolysis Alkaline hydrolysis at pH 12-14 - Controlled pH for optimal conversion
3. Purification Chromatography - Ensures high purity

Research Findings and Data Tables

Method Reagents Solvent Temperature Reaction Time Yield Advantages
Patent CN111808040A Serine + bis(trichloromethyl) carbonate Organic solvents Room temp 2-3 hours 8.5% Low yield, environmentally unfriendly
Patent CN111808040A (improved) Amino acid derivatives + water Water 5-35°C 2-4 hours >86% Eco-friendly, high yield
Copper-catalyzed domino 2-halobenzoic acid + ammonia + β-keto ester Dioxane 80°C 12 hours Moderate to good Broad scope, ligand-free

Q & A

Q. Q1. What are the primary synthetic routes for 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving cyclization of substituted aniline derivatives. For example, cyclization of β-keto esters with aniline precursors under acidic or microwave-assisted conditions yields the isoquinoline core. Subsequent functionalization (e.g., methoxyethyl group introduction) is achieved through alkylation or nucleophilic substitution . Purification often involves recrystallization or column chromatography, with yields optimized by controlling reaction temperature and solvent polarity.

Q. Q2. How can the structure of this compound be confirmed post-synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methoxyethyl, carbonyl, and aromatic proton environments.
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related quinoline derivatives .

Physicochemical Properties and Stability

Q. Q3. What are the key solubility and stability considerations for this compound?

The carboxylic acid group confers moderate aqueous solubility (pH-dependent), while the methoxyethyl side chain enhances lipophilicity. Stability studies indicate sensitivity to prolonged light exposure and oxidation; storage under inert atmosphere (N2_2) at 4°C is recommended. Solubility in DMSO (20–50 mg/mL) facilitates biological assays, but precipitation in high-salt buffers necessitates formulation optimization .

Q. Q4. How does the methoxyethyl substituent influence physicochemical properties?

The methoxyethyl group increases steric bulk, reducing crystallinity but improving membrane permeability. Computational models (e.g., LogP calculations) suggest a balance between hydrophilicity (carboxylic acid) and lipophilicity (methoxyethyl), critical for bioavailability in pharmacological studies .

Biological Activity and Pharmacological Mechanisms

Q. Q5. What biological targets are associated with this compound?

Isoquinoline derivatives exhibit activity against enzymes like kinases and phosphodiesterases. For example, analogous compounds inhibit cancer cell proliferation via topoisomerase II inhibition or modulate inflammatory pathways by targeting COX-2. Specific target identification requires enzyme inhibition assays (e.g., IC50_{50} determination) and molecular docking simulations .

Q. Q6. How can researchers address discrepancies in reported bioactivity data?

Contradictions often arise from assay conditions (e.g., cell line variability, serum concentration). To resolve:

  • Dose-response validation : Test across multiple concentrations and replicate experiments.
  • Off-target profiling : Use proteome-wide screening (e.g., kinase panels) to identify confounding interactions .

Advanced Methodologies and Optimization

Q. Q7. What strategies improve synthetic yield and purity for this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity.
  • Green chemistry approaches : Replace toxic solvents (e.g., dichlorobenzene) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • HPLC purification : Removes byproducts like 4-hydroxy-1,2-dihydroquinolin-2-ones, which form via hydrolytic side reactions .

Q. Q8. How can computational modeling guide structural modifications for enhanced activity?

  • QSAR models : Predict bioactivity trends by correlating substituent electronic properties (e.g., Hammett σ values) with enzyme inhibition.
  • Molecular dynamics : Simulate binding interactions with target proteins (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .

Data Analysis and Reproducibility Challenges

Q. Q9. How should researchers handle batch-to-batch variability in biological assays?

  • Standardize protocols : Use internal controls (e.g., reference inhibitors) and fixed cell passage numbers.
  • Impurity profiling : Quantify byproducts (e.g., via GC-MS) and correlate with activity outliers .

Q. Q10. What analytical techniques resolve conflicting spectral data for structural isomers?

  • 2D NMR (COSY, NOESY) : Distinguishes regioisomers by cross-peak patterns.
  • Isotopic labeling : Track reaction intermediates to confirm mechanistic pathways .

Advanced Applications in Drug Development

Q. Q11. How can this compound serve as a scaffold for prodrug development?

Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) enhances oral bioavailability. Hydrolysis in vivo regenerates the active form, as validated in related quinolines using pharmacokinetic studies (e.g., plasma half-life measurement) .

Q. Q12. What in vitro/in vivo models are suitable for toxicity profiling?

  • Hepatotoxicity : Primary hepatocyte assays (CYP450 inhibition).
  • Cardiotoxicity : hERG channel binding assays.
  • In vivo models : Rodent studies to assess acute toxicity (LD50_{50}) and organ-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

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